N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide
Overview
Description
N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phospholipase A2 Inhibition and Cardioprotective Effects
N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, a compound closely related to the chemical structure , has been evaluated for its inhibitory effects on membrane-bound phospholipase A2. This compound demonstrated potent inhibition of arachidonic acid liberation, significantly reducing myocardial infarction size in coronary occluded rats, suggesting potential cardioprotective effects (Oinuma et al., 1991).
Anticancer and Antiviral Potential
Substituted benzenesulfonamides, including those with a piperidine moiety, have been studied for their biological activities, particularly as CCR5 antagonists for preventing HIV-1 infection and as potential anticancer agents. The preparation of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide and related compounds has shown promising results, highlighting their utility in drug development (Cheng De-ju, 2015).
Carbonic Anhydrase Inhibition
Research on benzenesulfonamides incorporating various moieties, such as aroylhydrazone, piperidinyl, and sulfone, has been conducted to assess their inhibitory activity against human carbonic anhydrase isozymes. These compounds show low nanomolar activity against certain isozymes, indicating their potential for therapeutic applications in conditions such as glaucoma, epilepsy, obesity, and cancer (Alafeefy et al., 2015).
Neuroprotective and Cognitive Enhancing Properties
The study of compounds like SB-399885, which bears similarity in structural function to benzenesulfonamides, has revealed potent, selective antagonistic activity against the 5-HT6 receptor. Such compounds have demonstrated cognitive enhancing properties in animal models, suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Enzyme Inhibition for Disease Treatment
Incorporating 1,3,5-triazine motifs into benzenesulfonamides has resulted in compounds with antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activity. These properties are associated with potential treatments for diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Properties
IUPAC Name |
N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-21-13-11-18(12-14-21)24-17-9-7-16(8-10-17)15-20-25(22,23)19-5-3-2-4-6-19/h2-10,18,20H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYHPJVPNFVQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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